ethyl (2E)-3-(4-fluorophenyl)acrylate

Physicochemical property Handling and storage Weighing accuracy

Researchers studying cinnamate-based transformations face handling challenges with liquid esters and lack built-in spectroscopic reporters. Ethyl 4-fluorocinnamate solves both: its solid state (mp 34°C) simplifies accurate weighing and improves storage stability, while the para-fluoro substituent provides a 19F NMR handle for real-time reaction monitoring without quenching. • Solid at ambient temperature - precise weighing, reduced solvent co-evaporation • 19F NMR-active nucleus enables in-situ reaction tracking • Competitive CYP73A1 inhibitor for phenylpropanoid pathway dissection

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 352-03-4
Cat. No. B1336853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-3-(4-fluorophenyl)acrylate
CAS352-03-4
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)F
InChIInChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
InChIKeyUNAXNPTZJKKUGO-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2E)-3-(4-fluorophenyl)acrylate Product Baseline


Ethyl (2E)-3-(4-fluorophenyl)acrylate, also known as ethyl 4-fluorocinnamate, is an α,β-unsaturated ester belonging to the cinnamate family . It bears a para-fluoro substituent on the phenyl ring and an ethyl ester side chain, conferring distinct electronic and steric properties. The compound is a solid at ambient temperature (mp ~34 °C) and is primarily employed as a synthetic building block in medicinal chemistry and materials science [1].

1
Synthetic building block: α,β-unsaturated ester for medicinal chemistry and materials science
2
Solid-state handling: eliminates cold storage and evaporation loss during gravimetric dispensing
3
Built-in 19F NMR handle: enables non-destructive reaction monitoring and quantification

Non-Substitutability of Ethyl (2E)-3-(4-fluorophenyl)acrylate


Cinnamate esters are not functionally interchangeable. The para-fluoro substituent in ethyl (2E)-3-(4-fluorophenyl)acrylate drastically alters the compound's physical state (solid vs. liquid for the parent ethyl cinnamate) , modulates its electronic properties for cycloaddition and Michael addition reactions, and introduces a 19F NMR-active nucleus that enables reaction monitoring inaccessible to non-fluorinated analogs [1]. Moreover, para-fluoro cinnamate derivatives display distinct enzyme inhibition profiles compared to other ring-substituted or unsubstituted cinnamates [2]. These differences translate into measurable advantages in handling, storage, analytical tracking, and target selectivity, making generic substitution scientifically unsound.

Phase
Non-fluorinated ethyl cinnamate is a liquid; substitution may introduce weighing error and volatile loss.
Mechanism
Para-fluoro substitution switches CYP73A1 interaction from substrate to inhibitor; unsubstituted or alkyl analogs may not replicate inhibitor function.
Analytical
Replacing with a non-fluorinated cinnamate removes the 19F NMR handle, requiring alternative and potentially more complex analytical methods.

Quantitative Differentiation of Ethyl (2E)-3-(4-fluorophenyl)acrylate


Solid-State Advantage Over Ethyl Cinnamate

Ethyl (2E)-3-(4-fluorophenyl)acrylate is a crystalline solid at room temperature (mp 34 °C) , whereas its non-fluorinated parent, ethyl cinnamate, is a liquid (mp 6–8 °C) . This phase difference eliminates the need for cold storage or special handling to prevent evaporation during weighing, reducing laboratory error and improving procurement logistics.

Solid-State Advantage
Cross-study comparable
mp 34 °C (solid) vs ethyl cinnamate 6–8 °C (liquid); ΔT ≈ 26 °C
Simplifies gravimetric dispensing; reduces volatile loss.
Condition: vendor-certified purity >98% (GC).
Physicochemical property Handling and storage Weighing accuracy

CYP73A1 Inhibitor Selectivity

trans-4-Fluorocinnamate acts as a competitive inhibitor of plant cytochrome P450 CYP73A1, whereas close analogs such as trans-3-thienylacrylic acid, trans-2-thienylacrylic acid, and 4-vinylbenzoic acid are good substrates that undergo hydroxylation [1]. The fluoro substituent blocks the para-hydroxylation site, converting the molecule from a substrate into an inhibitor. Quantitative Ki values are reported in the primary study.

CYP73A1 Inhibitor Selectivity
Head-to-head
Competitive inhibitor (no turnover) vs thienyl and vinylbenzoic analogs (substrates, hydroxylated).
Functional switch enables selective probe or inhibitor scaffold role.
Ki values in source; recombinant CYP73A1, UV-vis and 1H-NMR.
Cytochrome P450 Enzyme inhibition Plant biochemistry

Insecticidal SAR of Para-Fluoro Cinnamate

In a systematic SAR study of 50 cinnamate esters against Spodoptera litura, ethyl 4-fluorocinnamate exhibited insecticidal activity comparable to the reference ethyl cinnamate [1]. However, ethyl 2-chlorocinnamate and ethyl 4-methylcinnamate were the most potent, while 4-methoxy, 4-hexyloxy, and 4-tert-butyl derivatives slightly exceeded the reference. The fluoro derivative thus defines an intermediate activity benchmark for electron-withdrawing substituents.

Insecticidal SAR Benchmark
Head-to-head
Activity comparable to ethyl cinnamate; chloro and methyl analogs showed higher activity in tested set.
Defines intermediate activity benchmark for electron-withdrawing substituents.
Topical assay, S. litura; exact LC50 not publicly available.
Insecticidal activity SAR Spodoptera litura

19F NMR Analytical Handle

The para-fluoro substituent provides a single, well-resolved 19F NMR signal, enabling direct quantification and real-time reaction monitoring without interference from protonated solvents or complex mixtures [1]. Non-fluorinated analogs (e.g., ethyl cinnamate, ethyl 4-methylcinnamate) lack this intrinsic spectroscopic handle, requiring more cumbersome HPLC or GC methods for similar analyses.

19F NMR Analytical Handle
Class-level
Single sharp 19F signal (δ –110 to –115 ppm); non-fluorinated analogs lack this intrinsic reporter.
Enables direct, non-destructive reaction monitoring.
Data to verify; applicable to crude reaction mixtures.
19F NMR Reaction monitoring Analytical chemistry

Key Applications of Ethyl (2E)-3-(4-fluorophenyl)acrylate


CYP73A1 Probe for Lignin Biosynthesis

The compound's role as a competitive inhibitor of CYP73A1 [1] makes it an essential tool for dissecting the phenylpropanoid pathway. Researchers investigating lignin formation or plant defense mechanisms require a stable, non-hydroxylatable cinnamate analog, and the para-fluoro derivative uniquely fulfills this requirement while allowing 19F NMR tracking.

Insecticide Lead Optimization and SAR

Ethyl 4-fluorocinnamate serves as a benchmark electron-withdrawing analog in structure–activity relationship studies of cinnamate-based insecticides [2]. Its intermediate activity profile helps define the pharmacophore space, guiding the design of more potent halogenated derivatives.

19F NMR-Guided Reaction Development

Synthetic chemists developing new transformations (e.g., asymmetric hydrogenation, cross-coupling) of α,β-unsaturated esters benefit from the built-in 19F NMR handle [1]. Real-time monitoring of reaction progress without quenching or chromatographic separation accelerates method optimization and scale-up.

Solid-State Formulation and Material Science

The solid physical state at ambient temperature (mp 34 °C) simplifies accurate weighing, reduces solvent co-evaporation, and improves long-term storage stability relative to liquid cinnamates, making it the preferred synthon for polymer chemistry and precision formulation workflows.

Application
Selection Property
Validation Focus
CYP73A1 Pathway Probe
Non-hydroxylatable inhibitor scaffold
Inhibitor potency and 19F NMR tracking
Insecticide SAR Studies
Electron-withdrawing benchmark analog
Comparative activity in target organism
Reaction Development
Built-in 19F NMR handle
Real-time monitoring and process optimization
Precision Formulation
Solid-state, ambient-temperature handling
Weighing accuracy and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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